N-butyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-butyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the indazole moiety, along with the fluorine atom, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized by cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Amidation Reaction: The final step involves the amidation of the pyrrolidine derivative with butylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation Products: Oxidized indazole derivatives.
Reduction Products: Alcohol derivatives of the pyrrolidine ring.
Substitution Products: Various substituted indazole derivatives.
Scientific Research Applications
N-butyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-butyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The exact pathways and targets may vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-butyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other indazole derivatives and fluorinated compounds:
Similar Compounds:
Uniqueness:
- The presence of the fluorine atom in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
- The specific substitution pattern on the indazole ring and the pyrrolidine ring contributes to its unique chemical properties and potential applications.
Properties
Molecular Formula |
C16H19FN4O2 |
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Molecular Weight |
318.35 g/mol |
IUPAC Name |
N-butyl-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H19FN4O2/c1-2-3-7-18-16(23)10-8-13(22)21(9-10)15-14-11(17)5-4-6-12(14)19-20-15/h4-6,10H,2-3,7-9H2,1H3,(H,18,23)(H,19,20) |
InChI Key |
QFQZBBHUBIVBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C(=CC=C3)F |
Origin of Product |
United States |
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